Ethanone, 1-(3-hydroxy-1-naphthalenyl)-
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Overview
Description
Ethanone, 1-(3-hydroxy-1-naphthalenyl)-, also known as 1-(3-hydroxy-1-naphthalenyl)ethanone, is an organic compound with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol This compound is characterized by the presence of a hydroxy group attached to the naphthalene ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-hydroxy-1-naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-hydroxy-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-1-naphthoic acid.
Reduction: Formation of 1-(3-hydroxy-1-naphthalenyl)ethanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Ethanone, 1-(3-hydroxy-1-naphthalenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(1-naphthalenyl)-: Similar structure but lacks the hydroxy group.
Ethanone, 1-(1-hydroxy-2-naphthalenyl)-: Similar structure with the hydroxy group at a different position.
Uniqueness
Ethanone, 1-(3-hydroxy-1-naphthalenyl)- is unique due to the specific positioning of the hydroxy group on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H10O2 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(3-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10O2/c1-8(13)12-7-10(14)6-9-4-2-3-5-11(9)12/h2-7,14H,1H3 |
InChI Key |
LLSNTRRAZWBTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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